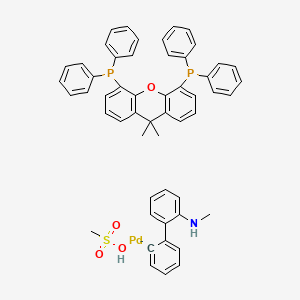
Bis(2-chloroethyl)-13C4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-chloroethyl)-13C4-amine hydrochloride: is a chemical compound with the molecular formula C4H9Cl2N·HCl. It is a derivative of bis(2-chloroethyl)amine, which is known for its use in various chemical and pharmaceutical applications. This compound is characterized by the presence of two chloroethyl groups attached to an amine, and it is commonly used as an intermediate in the synthesis of other chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-chloroethyl)-13C4-amine hydrochloride typically involves the reaction of diethanolamine with thionyl chloride. The reaction is carried out in a solvent such as dichloroethane. The process involves the following steps:
- Diethanolamine is dissolved in dichloroethane.
- Thionyl chloride is added to the solution, resulting in the formation of a solid suspension.
- The mixture is warmed to around 50°C to dissolve the suspension, leading to the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and precise control of temperature and reaction time are common practices in industrial production.
Chemical Reactions Analysis
Types of Reactions: Bis(2-chloroethyl)-13C4-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of various amine derivatives.
Scientific Research Applications
Chemistry: Bis(2-chloroethyl)-13C4-amine hydrochloride is used as an intermediate in the synthesis of piperazine derivatives, which are important in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological and medical research, this compound is used as a cytotoxic agent. It is a metabolite of cyclophosphamide, a chemotherapeutic drug used in the treatment of various cancers .
Industry: The compound is used in the production of other chemical intermediates and as a building block for the synthesis of complex molecules. Its applications extend to the manufacture of polymers, resins, and other industrial chemicals.
Mechanism of Action
Bis(2-chloroethyl)-13C4-amine hydrochloride exerts its effects through alkylation, a process where it forms covalent bonds with nucleophilic sites in biological molecules such as DNA. This leads to the cross-linking of DNA strands, preventing their replication and transcription. The compound primarily targets the N7 nitrogen atom of guanine bases in DNA . This mechanism is similar to that of other alkylating agents used in chemotherapy.
Comparison with Similar Compounds
- Bis(2-chloroethyl)amine hydrochloride
- 2-Chloroethylamine hydrochloride
- N,N-Bis(2-chloroethyl)amine hydrochloride
- Diethanolamine
Uniqueness: Bis(2-chloroethyl)-13C4-amine hydrochloride is unique due to its specific isotopic labeling with carbon-13, which makes it valuable in research applications involving nuclear magnetic resonance (NMR) spectroscopy. This isotopic labeling allows for detailed studies of the compound’s behavior and interactions at the molecular level.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it an important intermediate in the synthesis of various chemical products. The compound’s mechanism of action and its comparison with similar compounds highlight its distinct characteristics and contributions to scientific research.
Properties
Molecular Formula |
C4H10Cl3N |
|---|---|
Molecular Weight |
182.45 g/mol |
IUPAC Name |
2-chloro-N-(2-chloro(1,2-13C2)ethyl)(1,2-13C2)ethanamine;hydrochloride |
InChI |
InChI=1S/C4H9Cl2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H/i1+1,2+1,3+1,4+1; |
InChI Key |
YMDZDFSUDFLGMX-UJNKEPEOSA-N |
Isomeric SMILES |
[13CH2]([13CH2]Cl)N[13CH2][13CH2]Cl.Cl |
Canonical SMILES |
C(CCl)NCCCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(2-bromophenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12058462.png)



![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B12058485.png)





